Urolithin A glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urolithin A glucuronide is a metabolite derived from the gut microbiota’s transformation of ellagitannins and ellagic acid, which are polyphenolic compounds found in various fruits such as pomegranates, berries, and nuts . This compound is known for its anti-inflammatory and cancer chemopreventive properties . its activity is significantly reduced when conjugated to glucuronide in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urolithin A glucuronide involves regioselective glucuronidation of urolithin A. One method described involves the use of methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent . This method ensures the selective formation of glucuronide conjugates without producing regioisomeric mixtures .
Industrial Production Methods
The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions and purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Urolithin A glucuronide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Urolithin A glucuronide has a wide range of scientific research applications:
Chemistry: It is used to study the metabolism of polyphenolic compounds and their derivatives.
Biology: It is investigated for its role in modulating gut microbiota and its impact on health.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory diseases, cancer, and age-related muscle decline
Mechanism of Action
Urolithin A glucuronide exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Urolithin B glucuronide
- Urolithin C glucuronide
- Urolithin D glucuronide
Uniqueness
Urolithin A glucuronide is unique due to its specific anti-inflammatory and anticancer properties, which are more pronounced compared to other urolithin glucuronides. Its ability to improve mitochondrial health and muscle function also sets it apart from similar compounds .
Properties
Molecular Formula |
C19H16O10 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 |
InChI Key |
QMPHAAMUHRNZSL-KSPMYQCISA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.